tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the amino and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific molecular targets.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)benzoate
- tert-Butyl (S)-2-(2-amino-3-methoxy-3-oxopropyl)indole-1-carboxylate
Comparison: While these compounds share similar structural features, such as the presence of a tert-butyl group and an amino group, they differ in their core structures. The pyrazolopyridine core of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H20N4O4 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl 5-[(2S)-2-amino-3-methoxy-3-oxopropyl]pyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-15(2,3)23-14(21)19-12-10(8-18-19)5-9(7-17-12)6-11(16)13(20)22-4/h5,7-8,11H,6,16H2,1-4H3/t11-/m0/s1 |
InChI Key |
BTXGEJUHKRYFJG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C[C@@H](C(=O)OC)N)C=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)CC(C(=O)OC)N)C=N1 |
Origin of Product |
United States |
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